molecular formula C12H16O3 B1372624 4-(2-Phenylethoxy)butanoic acid CAS No. 855833-69-1

4-(2-Phenylethoxy)butanoic acid

Cat. No. B1372624
M. Wt: 208.25 g/mol
InChI Key: SAUMQHDPIAICCP-UHFFFAOYSA-N
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Description

“4-(2-Phenylethoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “4-(2-Phenylethoxy)butanoic acid” is 1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) . This code represents the molecular structure of the compound, indicating that it contains 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“4-(2-Phenylethoxy)butanoic acid” is a liquid at room temperature . The predicted boiling point is approximately 351.4 °C at 760 mmHg . The predicted density is approximately 1.1 g/cm3 , and the predicted refractive index is n20D 1.52 .

Scientific Research Applications

1. Nanofluidic Devices and Synthetic Ion Channels

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(2-Phenylethoxy)butanoic acid, is utilized in optical gating of nanofluidic devices based on synthetic ion channels. This application involves the decoration of the inner surface of channels with photolabile hydrophobic molecules, enabling UV-light-triggered transport of ionic species through the channels, which is significant for controlled release, sensing, and information processing (Ali et al., 2012).

2. Corrosion Inhibition

In the field of corrosion inhibition, derivatives of 4-(2-Phenylethoxy)butanoic acid, such as polyoxy ethylenyl-x-ene-4-dodecanamide butanoic acid, have been studied for their effectiveness in protecting carbon steel pipelines in acidic environments. These compounds exhibit significant inhibition efficiency, highlighting their importance in industrial maintenance and pipeline preservation (El‐Din et al., 2012).

3. HIV-1 Integrase Interaction and Metal Complexation

Research on 4-phenyl-2,4-dioxobutanoic acid derivatives, closely related to 4-(2-Phenylethoxy)butanoic acid, shows their involvement in interactions with metal ions within the HIV-1 integrase active site. These derivatives demonstrate better metal complexation ability, which could have pharmacological implications (Verbić et al., 2008).

4. Organic Solvent-Free Processes in Synthesis

A solvent-free process for demethylating 4-(4-methoxyphenyl)butanoic acid, a variant of 4-(2-Phenylethoxy)butanoic acid, has been developed. This method is important for the synthesis of intermediates in pharmaceuticals, demonstrating an environmentally friendly approach to chemical synthesis (Delhaye et al., 2006).

5. Polybenzoxazine Synthesis

Phloretic acid, a variant of 4-(2-Phenylethoxy)butanoic acid, has been explored as a renewable building block for the synthesis of polybenzoxazine, a material with potential in a range of applications. This represents a sustainable alternative in material science (Trejo-Machin et al., 2017).

Safety And Hazards

The safety information for “4-(2-Phenylethoxy)butanoic acid” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .

properties

IUPAC Name

4-(2-phenylethoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUMQHDPIAICCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethoxy)butanoic acid

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